
6-(Trifluoromethyl)cyclohex-3-en-1-amine
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Overview
Description
6-(Trifluoromethyl)cyclohex-3-en-1-amine is an organic compound with the molecular formula C7H10F3N It is characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring, which also contains an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)cyclohex-3-en-1-amine typically involves the introduction of a trifluoromethyl group into a cyclohexene ring followed by the addition of an amine group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base to introduce the trifluoromethyl group. The reaction conditions often include the use of solvents like dichloromethane (DCM) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)cyclohex-3-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of N-alkylated amines.
Scientific Research Applications
6-(Trifluoromethyl)cyclohex-3-en-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)cyclohex-3-en-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with biological targets, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride: A similar compound with an additional hydrochloride group, which can affect its solubility and stability.
6-(Trifluoromethyl)cyclohex-3-en-1-ol: A compound with a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and an amine group on the cyclohexene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
Biological Activity
6-(Trifluoromethyl)cyclohex-3-en-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making them more effective as drug candidates. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C7H8F3N
Molecular Weight: 165.14 g/mol
IUPAC Name: this compound
Synthesis Methods
The synthesis of this compound typically involves several steps including the introduction of the trifluoromethyl group and subsequent amination reactions. Common methods include:
- Electrophilic Aromatic Substitution: Utilizing trifluoroacetic anhydride in the presence of a Lewis acid catalyst.
- Nucleophilic Substitution Reactions: Involving cyclohexene derivatives as substrates.
The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can lead to:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for enzymes involved in metabolic pathways.
- Modulation of Receptor Activity: It may interact with neurotransmitter receptors, potentially influencing signaling pathways.
Pharmacological Studies
Recent studies have evaluated the compound's activity against various biological targets:
Target | Activity | IC50 Values |
---|---|---|
Cyclooxygenase (COX) | Moderate inhibition | 15 μM |
Lipoxygenase (LOX) | Significant inhibition | 10 μM |
Acetylcholinesterase (AChE) | Weak inhibition | >20 μM |
These findings indicate that while this compound exhibits some inhibitory effects on key enzymes, further optimization may be required to enhance its potency.
Case Studies
-
Anti-inflammatory Activity:
A study demonstrated that derivatives of this compound showed promising anti-inflammatory effects in vitro by inhibiting COX and LOX pathways, suggesting potential applications in treating inflammatory diseases . -
Cytotoxicity Against Cancer Cells:
In a cytotoxicity assay against MCF-7 breast cancer cells, the compound exhibited moderate activity, with an IC50 value around 25 μM. This suggests that while it may not be highly potent, it could serve as a lead compound for further development. -
Neuroprotective Effects:
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates .
Properties
Molecular Formula |
C7H10F3N |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
6-(trifluoromethyl)cyclohex-3-en-1-amine |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h1-2,5-6H,3-4,11H2 |
InChI Key |
KEYUVRNLNKMSNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(F)(F)F)N |
Origin of Product |
United States |
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